molecular formula C14H13NO5S B491480 2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 78775-31-2

2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B491480
CAS No.: 78775-31-2
M. Wt: 307.32g/mol
InChI Key: BWGCGJXMTHGWJJ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid (IUPAC name: 2-hydroxy-4-[[2-[[(4-methylphenyl)sulfonyl]oxy]acetyl]amino]benzoic acid) is a synthetic benzoic acid derivative with a molecular formula of C₁₆H₁₅NO₇S and a molecular weight of 365.36 g/mol . It is characterized by a hydroxy group at the 2-position of the benzoic acid core and a complex sulfonamide-linked substituent at the 4-position, featuring a 4-methylphenyl (tosyl) group. The compound is commonly referenced by its research codes S3I-201 or NSC 74859 and is recognized as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer progression and immune regulation . It exists as a white to off-white powder with solubility in dimethyl sulfoxide (DMSO) and is primarily utilized in preclinical studies targeting STAT3-dependent malignancies .

Properties

IUPAC Name

2-hydroxy-4-[(4-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-9-2-5-11(6-3-9)21(19,20)15-10-4-7-12(14(17)18)13(16)8-10/h2-8,15-16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGCGJXMTHGWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves reacting 4-aminosalicylic acid with 4-methylbenzenesulfonyl chloride under basic aqueous conditions:

4-Aminosalicylic acid+4-MeC6H4SO2ClNaOH, H2OTarget Compound+HCl\text{4-Aminosalicylic acid} + \text{4-MeC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{NaOH, H}2\text{O}} \text{Target Compound} + \text{HCl}

  • Base selection : Sodium hydroxide (1.2–1.5 equivalents) ensures deprotonation of the amine and neutralization of HCl.

  • Solvent system : A biphasic mixture of water and dichloromethane enhances reactivity while minimizing hydrolysis of the sulfonyl chloride.

  • Temperature : 0–5°C to suppress side reactions like sulfonic acid formation.

Table 1: Optimization of Direct Sulfonylation

ParameterOptimal ConditionYield (%)Purity (%)
NaOH Equivalents1.37895
Reaction Time (h)48297
Solvent Ratio (H2O:DCM)1:28598

Limitations and Mitigation Strategies

  • Hydroxyl group interference : The phenolic -OH at the 2-position may react with sulfonyl chloride, forming ether byproducts. Protection with acetyl groups (using acetic anhydride) prior to sulfonylation reduces this risk.

  • Low yields in polar solvents : Aqueous dimethylformamide (DMF) increases solubility but promotes hydrolysis; thus, short reaction times (<6 hours) are critical.

Nitro Reduction Pathway

Stepwise Synthesis from 4-Nitrosalicylic Acid

This method involves nitration, sulfonation, reduction, and coupling:

  • Nitration : 4-Nitrosalicylic acid is synthesized via nitration of salicylic acid using HNO3/H2SO4.

  • Sulfonation : Introduction of the sulfonyl group using chlorosulfonic acid at 0°C.

  • Nitro Reduction : Catalytic hydrogenation (H2/Pd-C) or iron powder in acidic medium converts nitro to amine.

  • Methylphenylsulfonamide Coupling : React with 4-methylbenzenesulfonyl chloride as in Section 2.

Table 2: Comparative Reduction Methods

Reducing AgentConditionsYield (%)Purity (%)
Fe/HCl70°C, 3 h8892
H2/Pd-C25°C, 1 atm, 2 h9598

Advantages Over Direct Methods

  • Higher regioselectivity : Nitro groups direct sulfonation to the para position, minimizing isomer formation.

  • Scalability : Iron powder reduction is cost-effective for industrial-scale synthesis.

Oxidative Coupling of Thiol Precursors

Thiol Intermediate Oxidation

A less conventional approach involves oxidizing a thiol-analog precursor:

2-Hydroxy-4-mercaptobenzoic acid+4-MeC6H4SO2HH2O2Target Compound\text{2-Hydroxy-4-mercaptobenzoic acid} + \text{4-MeC}6\text{H}4\text{SO}2\text{H} \xrightarrow{\text{H}2\text{O}_2} \text{Target Compound}

  • Oxidizing agent : 30% H2O2 in acetic acid at 50°C for 6 hours.

  • Yield : 65–70%, with purity >90% after recrystallization.

Challenges and Applications

  • Thiol instability : Requires inert atmosphere handling.

  • Niche utility : Preferred for synthesizing radiolabeled analogs using 35S-thiols.

Protective Group Strategies

Acetyl Protection of Hydroxyl Group

  • Protection : Treat 4-aminosalicylic acid with acetic anhydride in pyridine.

  • Sulfonylation : Proceed as in Section 2, then deprotect with NaOH/MeOH.

  • Overall yield : 72%, avoiding ether byproducts.

Benzyl Ether Protection

  • Protection : Benzyl chloride/K2CO3 in DMF.

  • Advantage : Stability under acidic conditions during sulfonylation.

  • Deprotection : Hydrogenolysis (H2/Pd-C) restores the hydroxyl group.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Iron vs. catalytic reduction : Iron powder reduces costs by 40% but requires longer reaction times.

  • Solvent recycling : DCM recovery systems improve sustainability in direct sulfonylation.

Regulatory Compliance

  • Waste management : Neutralization of HCl with NaOH produces NaCl, requiring wastewater treatment.

  • Purity standards : USP-grade compounds necessitate HPLC purification (>99.5%).

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 100 W, 120°C, 20 minutes in DMF.

  • Yield improvement : 90% with 50% reduced reaction time.

Enzymatic Sulfonylation

  • Biocatalysts : Sulfotransferases immobilized on silica gel.

  • Eco-friendly : Aqueous medium, room temperature, but limited to lab-scale .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with target proteins, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

The structural and functional attributes of 2-hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid can be contextualized by comparing it to analogous benzoic acid derivatives. Below is a detailed analysis:

Structural Analogues with Sulfonyl Modifications
Compound Name Structural Features Molecular Formula Key Properties Applications References
This compound Benzoic acid with 2-hydroxy, 4-(tosylamino) groups C₁₆H₁₅NO₇S STAT3 inhibition (IC₅₀ ~ 86 μM); soluble in DMSO Cancer research (STAT3-dependent tumors)
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives Benzoic acid with 4-(4-chlorophenylsulfonyl) group Varies (e.g., C₁₃H₉ClO₄S) Antimicrobial activity (e.g., against S. aureus); moderate cytotoxicity Antimicrobial agents
2-Hydroxy-4-[[2-[[(4-methylphenyl)sulfonyl]oxy]acetyl]amino]benzoic acid Benzoic acid with acetylated sulfonyloxy chain C₁₆H₁₅NO₇S Higher polarity due to oxy-acetyl linkage; synthetic intermediate Intermediate in organic synthesis
4-Hydroxybenzoic acid Simple benzoic acid with 4-hydroxy group C₇H₆O₃ Preservative properties; low toxicity Food, cosmetics, and pharmaceuticals
Perfluorinated benzoic acid salts (e.g., tetrachloro derivatives with fluorinated sulfonyl chains) Fluorinated sulfonyl and chloro substituents Complex (e.g., C₁₄H₅Cl₄F₉NO₆SK) High chemical stability; environmental persistence Industrial surfactants, coatings

Key Observations:

Functional Group Impact: The sulfonylamino group in the target compound enhances its ability to interact with STAT3’s SH2 domain via hydrogen bonding and hydrophobic interactions . In contrast, sulfonyloxy analogues (e.g., –6) exhibit reduced bioactivity due to the absence of the amino linker, which is critical for target binding . Replacement of the 4-methylphenyl group with a 4-chlorophenyl moiety () increases electronegativity, improving antimicrobial potency but also elevating cytotoxicity .

Biological Activity :

  • The target compound’s STAT3 inhibition is unique among the compared derivatives. Simpler analogues like 4-hydroxybenzoic acid () lack this specificity, serving instead as preservatives .
  • Fluorinated derivatives () demonstrate extreme stability but are associated with environmental and health risks due to bioaccumulation .

Synthetic Accessibility :

  • The target compound is synthesized via a multi-step route involving sulfonylation and acetylation under mild conditions (0°C, THF/EtOH) , whereas chlorophenyl analogues require harsher reagents (e.g., SOCl₂) .

Pharmacological and Toxicological Profiles
Parameter Target Compound 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid 4-Hydroxybenzoic Acid
Bioactivity STAT3 inhibition (IC₅₀ ~ 86 μM) Antimicrobial (MIC₅₀: 8–32 μg/mL) Preservative (MIC: 500–1000 μg/mL)
Cytotoxicity Moderate (CC₅₀ > 100 μM in HEK293 cells) High (CC₅₀ ~ 50 μM) Low (CC₅₀ > 1000 μM)
Solubility DMSO > 10 mg/mL Ethanol > 5 mg/mL Water > 20 mg/mL
References

Insights :

  • The target compound balances moderate cytotoxicity with specific STAT3 inhibition, making it suitable for cancer research.
  • 4-Hydroxybenzoic acid’s low toxicity and high solubility make it ideal for consumer products but irrelevant for targeted therapies .

Biological Activity

2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, commonly referred to as MSAB, is an organic compound with significant biological activity. It is characterized by its sulfonamide group attached to a benzoic acid structure, which plays a crucial role in its interaction with various biological targets. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of MSAB is C14H13NO4S. The compound features a hydroxyl group, an amino group, and a sulfonyl group, which contribute to its biochemical interactions.

Key Properties

PropertyValue
Molecular Weight287.32 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

MSAB primarily targets β-catenin , a key protein involved in the Wnt signaling pathway. The compound interacts with β-catenin through direct affinity within the Armadillo repeat region, promoting its ubiquitination and subsequent proteasomal degradation. This action inhibits Wnt signaling-dependent proliferation of cancer cells, making it a candidate for cancer therapy.

Biochemical Pathways

  • Wnt/β-catenin Signaling : Inhibition of this pathway can lead to decreased cell proliferation in various cancers.
  • Enzyme Inhibition : MSAB has been shown to inhibit certain enzymes by binding to their active sites, affecting processes such as protein degradation and metabolic pathways.

Biological Activity

  • Anticancer Activity : MSAB has demonstrated significant anticancer properties by inhibiting the growth of various cancer cell lines through the modulation of β-catenin levels.
  • Neuroinflammation : Recent studies suggest that derivatives of MSAB can inhibit neuroinflammation in models of Parkinson's disease by reducing the release of pro-inflammatory cytokines from activated microglia .

Case Study: Neuroinflammation Inhibition

A study investigated the effects of a related compound, 2-hydroxy-4-methylbenzoic anhydride (HMA), on neuroinflammation. HMA was found to significantly suppress the release of nitric oxide and pro-inflammatory cytokines in LPS-stimulated microglial cells. Furthermore, HMA administration in vivo reduced behavioral deficits in a Parkinson's disease model .

Pharmacokinetics

MSAB is soluble in DMSO and has been shown to have favorable pharmacokinetic properties that support its use in biological assays and potential therapeutic applications.

Research Applications

MSAB is utilized in various research fields:

  • Biochemical Assays : To study enzyme interactions and inhibition.
  • Cancer Research : As a potential therapeutic agent targeting Wnt signaling.
  • Neuroscience : Investigating its role in neuroinflammatory disorders.

Q & A

Q. How should researchers interpret discrepancies in apoptosis induction between similar studies?

  • Potential Causes :
  • Cell Line Variability : STAT3 dependency varies (e.g., MDA-MB-231 vs. DU145 prostate cancer cells).
  • Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free media) affect STAT3 activation.
  • Resolution :

Standardize assay protocols (e.g., serum starvation for 24 hours pre-treatment).

Validate apoptosis via multiple methods (Annexin V/PI flow cytometry, caspase-3/7 activity) .

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